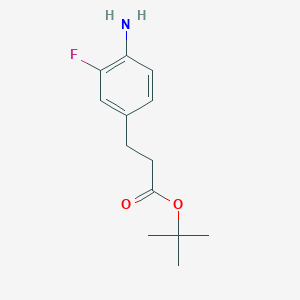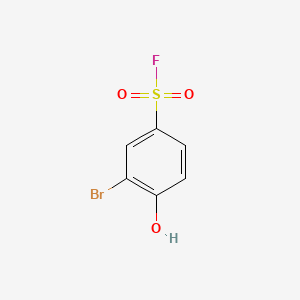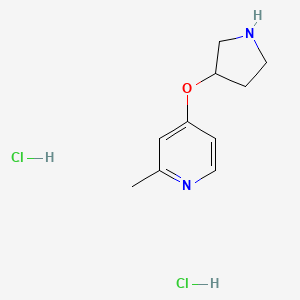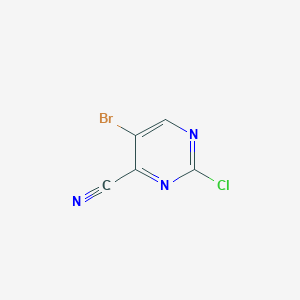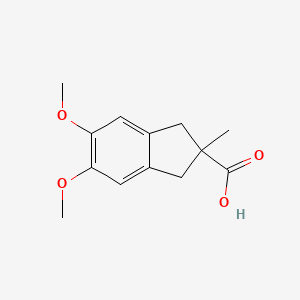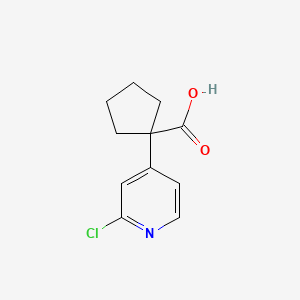![molecular formula C10H10O3 B13516333 3-Oxatetracyclo[5.2.1.1^{5,8}.0^{1,5}]undecane-2,4-dione](/img/structure/B13516333.png)
3-Oxatetracyclo[5.2.1.1^{5,8}.0^{1,5}]undecane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Oxatetracyclo[5.2.1.1{5,8}.0{1,5}]undecane-2,4-dione is a complex organic compound with the molecular formula C10H10O3 and a molecular weight of 178.1846 g/mol . This compound is characterized by its unique tetracyclic structure, which includes multiple ring systems and an oxo group. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxatetracyclo[5.2.1.1{5,8}.0{1,5}]undecane-2,4-dione can be achieved through several methods. One common approach involves the iodolactonization of cyclic imides derived from norbornene . Another method includes the hydrolysis of epoxycarbamates in phosphate buffer . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would involve optimization of the laboratory methods mentioned above. This would include scaling up the reactions, ensuring consistent quality control, and possibly using continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
3-Oxatetracyclo[5.2.1.1{5,8}.0{1,5}]undecane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo derivatives, while reduction could produce alcohols. Substitution reactions can result in a variety of substituted tetracyclic compounds.
科学的研究の応用
3-Oxatetracyclo[5.2.1.1{5,8}.0{1,5}]undecane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies, particularly in understanding enzyme interactions.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism by which 3-Oxatetracyclo[5.2.1.1{5,8}.0{1,5}]undecane-2,4-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s tetracyclic structure allows it to fit into specific binding sites, influencing biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and the environment in which the compound is used.
類似化合物との比較
Similar Compounds
- 3-Oxaspiro[5,5]undecane-2,4-dione
- 2,8-Dihydroxy-5,5,8-trimethyl-11-oxatetracyclo[7.3.1.0~1,9~.0~3,7~]tridecan-10-one
Uniqueness
3-Oxatetracyclo[5.2.1.1{5,8}.0{1,5}]undecane-2,4-dione is unique due to its specific tetracyclic structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers unique opportunities for research and application in various fields, making it a valuable compound for scientific exploration.
特性
分子式 |
C10H10O3 |
|---|---|
分子量 |
178.18 g/mol |
IUPAC名 |
3-oxatetracyclo[5.2.1.15,8.01,5]undecane-2,4-dione |
InChI |
InChI=1S/C10H10O3/c11-7-9-1-5-2-10(9,8(12)13-7)4-6(5)3-9/h5-6H,1-4H2 |
InChIキー |
IRJFKGASHPORAG-UHFFFAOYSA-N |
正規SMILES |
C1C2CC34C1(CC2C3)C(=O)OC4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




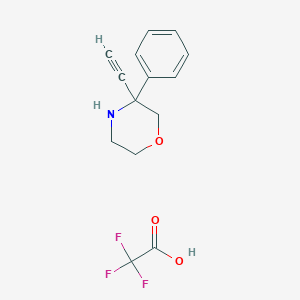
![Methyl (S)-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylate](/img/structure/B13516267.png)
![2-Methoxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13516288.png)
![Methyl 2-({5-[(3,5-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanoate](/img/structure/B13516294.png)
